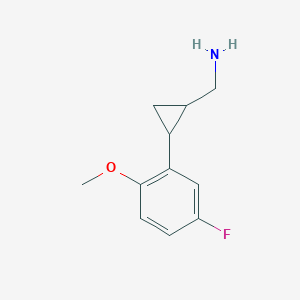
2-Chloro-1-isocyanato-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-isocyanato-4-methoxybenzene is an organic compound with the molecular formula C8H6ClNO2. It is a derivative of benzene, featuring a chlorine atom, an isocyanate group, and a methoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-isocyanato-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methoxyaniline with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a toxic and reactive gas. The reaction proceeds as follows:
2-Chloro-4-methoxyaniline+Phosgene→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and stringent safety protocols due to the hazardous nature of the reagents involved. The process is optimized to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-isocyanato-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
Addition Reactions: The isocyanate group can react with nucleophiles like water, alcohols, or amines to form ureas, carbamates, or amides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering the functional groups attached to the benzene ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are commonly used nucleophiles in reactions involving this compound.
Catalysts: Catalysts such as acids or bases may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane or toluene are often employed to dissolve the reactants and control the reaction environment.
Major Products
The major products formed from reactions involving this compound include ureas, carbamates, and amides, depending on the specific nucleophile and reaction conditions used .
Scientific Research Applications
2-Chloro-1-isocyanato-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and compounds.
Biology: The compound can be used to modify biomolecules, such as proteins or peptides, through covalent attachment, aiding in the study of biological processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-isocyanato-4-methoxybenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, resulting in the creation of new compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-isocyanato-1-methoxybenzene: This compound is similar in structure but has the isocyanate and methoxy groups in different positions on the benzene ring.
4-Methoxyphenyl isocyanate: This compound lacks the chlorine atom but has similar reactivity due to the presence of the isocyanate group.
2-Chloro-4-methoxybenzyl bromide: This compound has a bromine atom instead of an isocyanate group, leading to different reactivity and applications.
Uniqueness
2-Chloro-1-isocyanato-4-methoxybenzene is unique due to the combination of its functional groups, which confer specific reactivity patterns. The presence of both the chlorine atom and the isocyanate group allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C8H6ClNO2 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-chloro-1-isocyanato-4-methoxybenzene |
InChI |
InChI=1S/C8H6ClNO2/c1-12-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 |
InChI Key |
KZPAGXBXPGFMFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/no-structure.png)
![Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride](/img/structure/B15310131.png)










